molecular formula C30H42O10 B049696 7,8beta-Epoxysinogenin 3alpha-(D-methylglycoside) CAS No. 118004-72-1

7,8beta-Epoxysinogenin 3alpha-(D-methylglycoside)

Cat. No.: B049696
CAS No.: 118004-72-1
M. Wt: 562.6 g/mol
InChI Key: HGZQTHMHTBGLMG-HEVFXZARSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Epoxysinogenin 3-methylglycosides is a complex organic compound with the molecular formula C30H42O10 and a molecular weight of 562.65 g/mol It is a derivative of sinogenin, a steroidal sapogenin, and features an epoxy group at the 7,8 position and a methylglycoside moiety at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Epoxysinogenin 3-methylglycosides typically involves multiple steps, starting from sinogeninThe reaction conditions often involve the use of strong oxidizing agents for the formation of the epoxy group and glycosylation reagents for the attachment of the methylglycoside moiety .

Industrial Production Methods

Industrial production methods for 7,8-Epoxysinogenin 3-methylglycosides are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7,8-Epoxysinogenin 3-methylglycosides can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The epoxy group can be reduced to form diols.

    Substitution: The methylglycoside moiety can be substituted with other glycosides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Glycosylation reagents such as trichloroacetimidate derivatives.

Major Products Formed

    Oxidation: Formation of additional hydroxyl or carbonyl groups.

    Reduction: Formation of diols from the epoxy group.

    Substitution: Formation of various glycoside derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7,8-Epoxysinogenin 3-methylglycosides is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The epoxy group and the methylglycoside moiety may play crucial roles in its biological activity by interacting with enzymes and receptors involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Sinogenin: The parent compound of 7,8-Epoxysinogenin 3-methylglycosides.

    Epoxysinogenin: A derivative with an epoxy group but without the methylglycoside moiety.

    Methylglycoside derivatives: Compounds with similar glycoside moieties but different core structures.

Uniqueness

7,8-Epoxysinogenin 3-methylglycosides is unique due to the presence of both the epoxy group and the methylglycoside moiety.

Properties

CAS No.

118004-72-1

Molecular Formula

C30H42O10

Molecular Weight

562.6 g/mol

IUPAC Name

(1R,3S,5S,7S,10S,11S,12R,14R,15R,18R)-12,18-dihydroxy-7-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one

InChI

InChI=1S/C30H42O10/c1-14-23(32)19(36-4)12-22(38-14)39-17-5-7-27(2)16(10-17)11-20-30(40-20)25(27)24(33)26(34)28(3)18(6-8-29(28,30)35)15-9-21(31)37-13-15/h9,14,16-20,22-25,32-33,35H,5-8,10-13H2,1-4H3/t14-,16+,17+,18-,19+,20+,22+,23-,24-,25-,27+,28+,29-,30+/m1/s1

InChI Key

HGZQTHMHTBGLMG-HEVFXZARSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)C[C@H]4[C@@]5([C@@H]3[C@H](C(=O)[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O4)C)OC)O

SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O

Synonyms

7,8-epoxysinogenin 3-methylglycosides
7,8-ESMG
7,8beta-epoxysinogenin 3alpha-(D-methylglycoside)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.